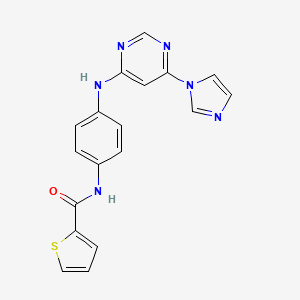

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a part of a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines . It has been synthesized from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .

Synthesis Analysis

The synthesis of this compound involves N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst. This gives 4-(1H-imidazol-1-yl) benzaldehyde which, when treated with substituted acetophenones, yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine scaffold, which is present in pyrimidine and purine bases of DNA and RNA . In purines, both pyrimidine and imidazole rings are fused together .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-arylation, reaction with substituted acetophenones to yield chalcones, and further reaction with guanidine hydrochloride .Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Research has explored the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, leading to the development of new antibiotic and antibacterial drugs. A study conducted by Ahmed (2007) detailed the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various agents to yield pyrimidinone derivatives with studied biological activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Synthesis and Biological Evaluation of Pyrimidine and Thiophene Derivatives

A subsequent investigation by Lahsasni et al. (2018) synthesized new pyrimidine and thiophene derivatives, evaluating their antibacterial and anti-inflammatory activities. The study revealed compounds exhibiting greater anti-inflammatory potency compared to standard drugs, highlighting the potential of these compounds in medical applications (Lahsasni et al., 2018).

Enhancing Cellular Uptake of Py-Im Polyamides

Research by Meier, Montgomery, and Dervan (2012) focused on Pyrrole–imidazole (Py–Im) hairpin polyamides, demonstrating modifications that significantly enhance cellular uptake and biological activity. This study is particularly relevant for developing therapeutic agents capable of modulating gene expression in living cells (Meier, Montgomery, & Dervan, 2012).

Synthesis and Antioxidant Activity of Thiophene Derivatives

Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives, investigating their antioxidant activity. The study found that certain compounds exhibited significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).

Determination and Pharmacokinetics of Py-Im Polyamide

Nagashima et al. (2009) developed a sensitive method using liquid chromatography-tandem mass spectrometry for the determination of Py-Im polyamide in rat plasma, facilitating the investigation of its pharmacokinetics. This study contributes to understanding the distribution and metabolism of such compounds in biological systems (Nagashima et al., 2009).

Mechanism of Action

Target of Action

Compounds containing an imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

The broad range of biological activities associated with imidazole derivatives suggests that the compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXVUNDODDTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)

![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)

![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)

![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)

![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)

![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)

![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)